molecular formula C23H31NO3 B11094137 5,7-Di-tert-butyl-2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,3-benzoxazole

5,7-Di-tert-butyl-2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,3-benzoxazole

Cat. No.: B11094137
M. Wt: 369.5 g/mol
InChI Key: QHHZVSLTCBZIMQ-UHFFFAOYSA-N
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Description

5,7-Di-tert-butyl-2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,3-benzoxazole is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the benzoxazole family, characterized by a benzene ring fused with an oxazole ring. The presence of tert-butyl groups and dimethoxyphenyl moiety enhances its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Di-tert-butyl-2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,3-benzoxazole typically involves the following steps:

    Formation of the Benzoxazole Core: The initial step involves the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative. For instance, ortho-aminophenol can react with 3,4-dimethoxybenzoic acid under acidic conditions to form the benzoxazole core.

    Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via Friedel-Crafts alkylation. This involves the reaction of the benzoxazole core with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Final Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate greener chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxazole ring, converting it into a more saturated form.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated benzoxazole derivatives.

    Substitution: Halogenated or nitrated benzoxazole compounds.

Scientific Research Applications

Chemistry

In chemistry, 5,7-Di-tert-butyl-2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,3-benzoxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structural features enable it to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Its ability to modulate biological pathways can be harnessed for the treatment of diseases such as cancer and neurodegenerative disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5,7-Di-tert-butyl-2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction cascades and metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)-1,3-benzoxazole: Lacks the tert-butyl groups, resulting in different chemical properties.

    5,7-Di-tert-butyl-1,3-benzoxazole: Lacks the dimethoxyphenyl moiety, affecting its reactivity and applications.

    2-Phenyl-1,3-benzoxazole: A simpler structure without the tert-butyl and dimethoxy groups.

Uniqueness

5,7-Di-tert-butyl-2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,3-benzoxazole is unique due to the combination of tert-butyl groups and the dimethoxyphenyl moiety. This combination enhances its stability, reactivity, and potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C23H31NO3

Molecular Weight

369.5 g/mol

IUPAC Name

5,7-ditert-butyl-2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,3-benzoxazole

InChI

InChI=1S/C23H31NO3/c1-22(2,3)15-12-16(23(4,5)6)20-17(13-15)24-21(27-20)14-9-10-18(25-7)19(11-14)26-8/h9-13,21,24H,1-8H3

InChI Key

QHHZVSLTCBZIMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C1)NC(O2)C3=CC(=C(C=C3)OC)OC)C(C)(C)C

Origin of Product

United States

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